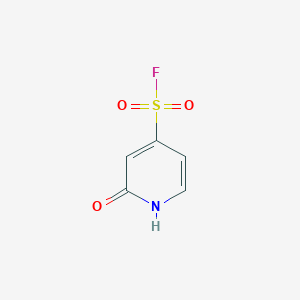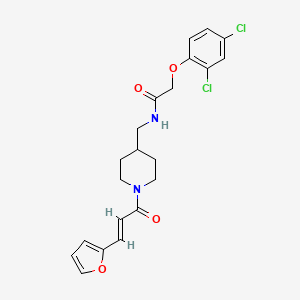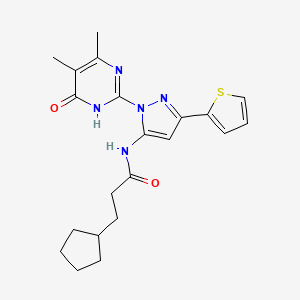
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiophene-based analogs, such as “N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide”, have been synthesized using various methods . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the basis for the structure of “N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide”.Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, the synthesis of 2-nitrothiophenes involved stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .科学的研究の応用
Chemical Analogs and Research Implications
Analogs and Structural Activity : Research on chemical analogs, such as thiophene derivatives, highlights the importance of aromatic compounds in evaluating potential carcinogenicity and biological activity. Thiophene analogs of known carcinogens have been synthesized and evaluated for carcinogenic potential, demonstrating the importance of structure-activity relationships in drug development and toxicological studies (Ashby et al., 1978). These findings underscore the relevance of investigating specific chemical structures for their biological effects and potential applications in treating or understanding diseases.
Synthetic Organic Chemistry : Studies on synthetic organic chemistry based on the N-Ar axis demonstrate the significance of precise chemical modifications in developing new compounds with desired properties. Research efforts have focused on developing chemoselective N-acylation reagents and understanding the impact of chiral axes on chemical reactivity and selectivity (Kondo & Murakami, 2001). Such investigations are crucial for designing molecules with specific functions, including potential therapeutic agents.
Environmental and Toxicological Research : The degradation and environmental impact of similar compounds, such as acetaminophen, have been extensively studied, highlighting the importance of understanding the environmental fate and toxicological effects of pharmaceuticals and related compounds (Qutob et al., 2022). These studies inform on the safety, degradation pathways, and potential environmental risks of chemical compounds, which is essential for developing safer and more eco-friendly pharmaceuticals.
Neurotoxicity and Endocrine Disruption : Research into the neurotoxicity of certain flame retardants and their effects on the developing nervous system may provide insights into how related chemical structures could interact with biological systems, potentially influencing drug development and safety evaluations for new compounds (Dingemans et al., 2011). Understanding these interactions is crucial for assessing the risks and therapeutic potential of new chemical entities.
将来の方向性
Thiophene-based analogs have been the subject of extensive research due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-13-5-3-11(4-6-13)9-14(18)17-15-12(10-16)7-8-20-15/h3-8H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENCIKEQBCXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-2-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640566.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2640567.png)




![7-methoxy-N-[3-(morpholin-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2640580.png)



![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)

![5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2640588.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2640589.png)